4-amino-1-(2,2-difluoroethyl)pyrazole-3-carboxylic acid;hydrochloride
CAS No.:
Cat. No.: VC13581815
Molecular Formula: C6H8ClF2N3O2
Molecular Weight: 227.60 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H8ClF2N3O2 |
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Molecular Weight | 227.60 g/mol |
IUPAC Name | 4-amino-1-(2,2-difluoroethyl)pyrazole-3-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C6H7F2N3O2.ClH/c7-4(8)2-11-1-3(9)5(10-11)6(12)13;/h1,4H,2,9H2,(H,12,13);1H |
Standard InChI Key | UEVMNMQBTIAGCW-UHFFFAOYSA-N |
SMILES | C1=C(C(=NN1CC(F)F)C(=O)O)N.Cl |
Canonical SMILES | C1=C(C(=NN1CC(F)F)C(=O)O)N.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 4-amino-1-(2,2-difluoroethyl)pyrazole-3-carboxylic acid;hydrochloride, reflects its core pyrazole ring () substituted with three functional groups:
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A 2,2-difluoroethyl chain () at position 1, introducing electronegativity and steric bulk.
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An amino group () at position 4, enabling hydrogen bonding and participation in nucleophilic reactions.
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A carboxylic acid group () at position 3, protonated as a hydrochloride salt () to enhance solubility.
The canonical SMILES string C1=C(C(=NN1CC(F)F)C(=O)O)N.Cl
and InChI key UEVMNMQBTIAGCW-UHFFFAOYSA-N
provide unambiguous representations of its connectivity and stereochemistry.
Physicochemical Properties
Key properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 227.60 g/mol | |
Density | Not reported | – |
Boiling Point | Not reported | – |
Solubility | Likely polar due to HCl salt |
The hydrochloride salt form improves aqueous solubility, a critical factor for biological testing. Comparative analysis with the non-salt analog, 4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid (, MW 210.56 g/mol), reveals that chlorination at position 3 reduces molecular weight but eliminates the amino group’s reactivity .
Synthesis and Manufacturing
Synthetic Pathways
While explicit details for 4-amino-1-(2,2-difluoroethyl)pyrazole-3-carboxylic acid;hydrochloride are scarce, its synthesis likely involves:
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Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or via [3+2] cycloaddition .
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Substitution Reactions: Introduction of the 2,2-difluoroethyl group using fluoroalkylation agents (e.g., ) under basic conditions .
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Carboxylic Acid Functionalization: Oxidation of a methyl or hydroxymethyl group at position 3, followed by hydrochloride salt formation.
A related compound, 4-chloro-1-(2,2-difluoroethyl)pyrazole-3-carboxylic acid (CAS 1006486-42-5), is synthesized via chlorination of the pyrazole precursor, achieving 95% purity . This suggests that similar halogenation strategies could apply to the target compound.
Purification and Characterization
Purification likely employs recrystallization or column chromatography, with characterization via:
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NMR Spectroscopy: To confirm substitution patterns.
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Mass Spectrometry: For molecular weight validation.
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X-ray Crystallography: To resolve solid-state structure (data unavailable).
Chemical Reactivity and Functionalization
Nucleophilic and Electrophilic Sites
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Amino Group (): Participates in acylation, alkylation, and Schiff base formation. For example, reacting with acyl chlorides yields amide derivatives .
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Carboxylic Acid (): Forms esters, amides, or anhydrides. The hydrochloride salt may limit direct reactivity unless neutralized.
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Difluoroethyl Chain (): Electron-withdrawing fluorine atoms enhance the pyrazole ring’s electrophilicity, facilitating aromatic substitution .
Stability and Degradation
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s multifunctional structure positions it as a precursor for:
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Anticancer Agents: Pyrazole cores are prevalent in inhibitors of VEGFR2 and PDGFR-β .
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Antimicrobials: Amino-pyrazole derivatives exhibit activity against Gram-positive bacteria .
Materials Science
Fluorinated pyrazoles contribute to:
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Liquid Crystals: Enhanced thermal stability from fluorine substituents .
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Coordination Complexes: Carboxylic acid groups enable metal ligation for catalytic applications.
Comparative Analysis of Related Pyrazole Derivatives
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